molecular formula C14H15NO2 B2909713 Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate CAS No. 886061-22-9

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B2909713
CAS No.: 886061-22-9
M. Wt: 229.279
InChI Key: SWRJDUCBRJSBRL-CYBMUJFWSA-N
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Description

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate is a chiral β-amino ester featuring a naphthalene substituent at the 1-position of the aromatic ring. The compound’s core structure consists of a propanoate ester backbone with an amino group and a bulky naphthalen-1-yl moiety at the β-carbon. This configuration confers unique steric and electronic properties, making it a valuable building block in pharmaceutical and materials chemistry.

Properties

IUPAC Name

methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRJDUCBRJSBRL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate typically involves the esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate is a chemical compound with diverse applications, primarily in scientific research, medicinal chemistry, and organic synthesis. It has the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. The compound features a chiral center, rendering it optically active, and its structure includes a propanoate backbone with an amino group and a naphthyl moiety.

Scientific Research Applications

This compound serves as a versatile building block in synthesizing complex molecules, particularly in pharmaceutical applications.

Antimycobacterial Drug Design:

  • This compound is used in designing antimycobacterial drugs to combat microbial drug resistance.
  • Esters derived from isoniazid, using carbodiimide-mediated coupling with various alcohols, phenols, and thiols, exhibit high activity against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and multidrug-resistant strains. The minimum inhibitory concentrations (MIC) range from ≤0.125 μM against Mycobacterium tuberculosis to 8 µM against multidrug-resistant strains.

Green Chemistry:

  • It is employed in green chemistry for reducing esters, nitriles, and imines.
  • Hydroboration followed by hydrolysis of esters yields corresponding alcohols in a short reaction time (approximately 0.5 hours). Hydroboration of nitriles and imines produces various primary and secondary amines in excellent yields.

Potential Therapeutic Applications

Research indicates potential therapeutic applications for this compound, particularly in oncology and neurology. Interaction studies are essential to understanding its biological mechanisms, including potential interactions with enzymes, receptors, and other biological molecules. Such studies are crucial for developing new therapeutic agents based on this compound.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-(naphthalen-1-yl)propanoateSimilar backbone but different stereochemistryMay exhibit different biological activities
Methyl 3-(1-naphthyl)-2-thienylpropanoateContains a thienyl group instead of an amino groupPotentially different pharmacological profiles
Methyl 4-amino-2-naphthoic acidContains an amino group on a naphthalene ringKnown for anti-inflammatory properties

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic Substituent Ester Group Molecular Weight (g/mol) Key Properties/Applications
Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate Naphthalen-1-yl Methyl ~229.27* High steric bulk; potential use in chiral catalysis
Methyl (3R)-3-amino-3-(naphthalen-2-yl)propanoate Naphthalen-2-yl Methyl 229.27 Isomeric differences in solubility/crystallinity
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate 2,4-Difluorophenyl Ethyl 265.69 Enhanced electron-withdrawing effects; antiviral research
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-Trifluoromethylphenyl Methyl 247.21 Increased lipophilicity; CNS drug candidates
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate 3-Iodophenyl Methyl 309.76 Bulky substituent; potential radiopharmaceuticals

* Molecular weight estimated based on naphthalen-2-yl analog .

Impact of Aromatic Substituent

  • Naphthalen-1-yl vs. This positional difference may also alter crystal packing, as observed in crystallographic studies using tools like SHELX .
  • Halogenated Phenyl Derivatives: Compounds with electron-withdrawing groups (e.g., -F, -CF₃, -I) exhibit reduced basicity at the amino group. For example, the trifluoromethyl variant (247.21 g/mol) shows enhanced metabolic stability in preclinical studies .

Ester Group Effects

Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions. Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate (265.69 g/mol) may offer prolonged stability in vivo, making it preferable for prodrug designs .

Stereochemical Considerations

The (3R) configuration is critical for enantioselective interactions.

Biological Activity

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate, a chiral compound with the molecular formula C14H15NO2\text{C}_{14}\text{H}_{15}\text{NO}_{2} and a molecular weight of 229.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a propanoate backbone, an amino group, and a naphthyl moiety, which contribute to its unique properties and possible therapeutic applications.

Structural Characteristics

The compound is characterized by its chiral center, which allows for the existence of stereoisomers. The structural formula can be represented as follows:

SMILES COC O C C H C1 CC CC2 CC CC C21 N\text{SMILES COC O C C H C1 CC CC2 CC CC C21 N}

Synthesis and Applications

This compound serves as an intermediate in various organic synthesis processes. It has been utilized in studies exploring amino acid behavior and interactions within biological systems, emphasizing its role in synthesizing more complex molecules for pharmaceutical applications .

Potential Therapeutic Effects

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with structural similarities may possess anticancer activity. For instance, analogs of this compound have shown cytotoxic effects in various cancer cell lines, indicating a potential role in cancer therapy .
  • Protein Interaction Studies : The compound is involved in interaction studies that are crucial for understanding its biological mechanisms. These interactions can lead to the development of new therapeutic agents based on its structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
In vitro cytotoxicity assays Compounds structurally related to this compound demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications .
Amino acid behavior studies The compound has been used to explore amino acid interactions within biological systems, highlighting its significance in biochemical pathways.
Synthesis methods Various synthesis methods have been reported, emphasizing the importance of stereochemistry in achieving the desired optical activity, which is crucial for its biological function .

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